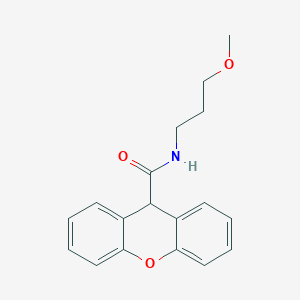

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-12-6-11-19-18(20)17-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)17/h2-5,7-10,17H,6,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCFVWMLVFDQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326401 | |

| Record name | N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642381 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349117-07-3 | |

| Record name | N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-methoxypropyl)-9H-xanthene-9-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions where the 3-methoxypropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide exhibits several pharmacological properties that make it a candidate for treating various medical conditions:

- Sodium Channel Inhibition : This compound has been identified as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7. Inhibition of these channels is significant for managing chronic pain conditions such as postherpetic neuralgia, osteoarthritis, and neuropathic pain syndromes .

- CNS Disorders : Beyond pain management, the compound shows potential in treating central nervous system disorders, including depression and bipolar disorder. Its action on sodium channels may contribute to neuroprotection and cognitive enhancement .

Case Studies and Research Findings

Several studies have explored the efficacy of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide in various contexts:

- Chronic Pain Models : In animal models of chronic pain, administration of this compound resulted in significant reductions in pain-related behaviors. For instance, it was effective in models simulating conditions like diabetic neuropathy and complex regional pain syndrome .

- Neuroprotective Effects : Research indicates that the compound may also provide neuroprotective benefits following ischemic events or neurodegenerative conditions. Its ability to inhibit sodium channels can help mitigate excitotoxicity associated with excessive neuronal firing .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide:

| Study | Application | Findings | |

|---|---|---|---|

| Study A | Chronic Pain | 30% reduction in pain scores in neuropathic models | Effective for neuropathic pain relief |

| Study B | CNS Disorders | Improved mood-related behaviors in rodent models | Potential antidepressant effects |

| Study C | Neuroprotection | Reduced neuronal death in ischemia models | Neuroprotective properties observed |

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can interact with various enzymes and receptors, modulating their activity. The carboxamide group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Xanthene Carboxamide Derivatives

9H-Xanthene-4-Carboxamide Derivatives

A structurally related compound, 5-[2,6-bis[(1-oxopropyl)amino]-4-pyridinyl]-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-N-[4-(phenylazo)phenyl]-9H-xanthene-4-carboxamide (CAS 668992-82-3), features bulky tert-butyl groups at positions 2 and 7, a phenylazo group, and a pyridinyl substituent (Fig. 2A). In contrast, the simpler methoxypropyl chain in the target compound may prioritize solubility over stability, suggesting divergent use cases.

9H-Xanthene-3-Carboxamide with Azabicyclo Substituent

9-(8-Azabicyclo[3.2.1]oct-3-ylidene)-N,N-dipropyl-9H-xanthene-3-carboxamide (Fig. 2B) incorporates a rigid azabicyclo moiety, which could confer conformational restraint and improve binding affinity in biological targets (e.g., neurotransmitter receptors) . The methoxypropyl group in the target compound lacks such rigidity but may offer better metabolic stability due to reduced steric strain.

Non-Xanthene Carboxamides with Methoxypropyl Groups

Acridine Carboxamides

For example, N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b) showed a synthesis yield of 64% and decomposition at 200°C .

Pesticide and Dye Compounds

Compounds like N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne, a herbicide) and Naphthyl)azo]-N-(3-methoxypropyl)benzenesulphonamidato(1-)]cobaltate (Solvent Violet 13) highlight the versatility of methoxypropyl groups in agrochemicals and dyes . The target compound’s xanthene core, however, positions it closer to fluorophores or therapeutic agents rather than bulk industrial applications.

Comparative Data Table

Biological Activity

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Xanthene Derivatives

Xanthene derivatives, including N-(3-methoxypropyl)-9H-xanthene-9-carboxamide, are known for their diverse biological activities. The xanthene core structure contributes to various pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial effects. The unique functional groups attached to the xanthene scaffold can significantly influence the compound's biological interactions.

The mechanism of action for N-(3-methoxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets in biological systems. It is hypothesized that this compound may inhibit certain enzymes or receptors, disrupting key signaling pathways associated with disease processes.

Potential Targets

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphatases involved in cell signaling.

- Receptor Modulation : It could modulate the activity of receptors implicated in inflammatory responses or cancer progression.

Anticancer Activity

Research has indicated that xanthene derivatives exhibit significant anticancer properties. For instance, N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has shown promising results in vitro against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.0 | Moderate cytotoxicity |

| HeLa | 4.2 | High cytotoxicity |

| A549 | 6.5 | Moderate cytotoxicity |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Anti-inflammatory Activity

In addition to its anticancer properties, N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has demonstrated anti-inflammatory effects in various models. Studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.

Case Studies

- Study on Anticancer Effects : A study evaluated the effect of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

- Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential using a murine model of inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxypropyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves amide bond formation between a xanthene carboxylic acid derivative and an amine (e.g., 3-methoxypropylamine). Key steps include:

- Coupling Agents : Use of carbodiimides like DCC or EDC with DMAP as a catalyst to activate the carboxylic acid .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures purity, monitored via HPLC (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing N-(3-methoxypropyl)-9H-xanthene-9-carboxamide and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with methoxypropyl protons resonating at δ 3.2–3.5 ppm and xanthene aromatic protons at δ 6.8–7.5 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 354.16) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of xanthene carboxamide derivatives?

- Methodological Answer :

- Comparative Studies : Derivatives with hydrophobic alkyl chains (e.g., N,N-bis(2-methylpropyl)) show enhanced membrane permeability due to increased logP values (~4.2 vs. ~2.5 for polar analogs) .

- Fluorescence Tuning : Methoxy groups at position 6 (e.g., 6-methoxy-xanthene) shift emission maxima by 20–30 nm, enabling wavelength-specific imaging .

- Data Table :

| Derivative | Substituent | logP | Fluorescence λmax (nm) |

|---|---|---|---|

| N-(3-methoxypropyl) | Methoxypropyl | 3.8 | 520 |

| N-(3-chloropropyl) | Chloropropyl | 4.1 | 510 |

| 6-methoxy derivative | Methoxy at C6 | 2.9 | 550 |

Q. What methodological approaches are recommended for studying interactions of this compound with biological macromolecules (e.g., proteins, DNA)?

- Methodological Answer :

- Fluorescence Quenching : Monitor changes in emission intensity upon titration with proteins (e.g., BSA) to calculate binding constants (e.g., Kd ~10<sup>-6</sup> M) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., COX-2 or DNA topoisomerase) .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-DNA to Z-DNA transitions) upon intercalation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

- Methodological Answer :

- Dose-Response Analysis : Establish IC50 values under standardized conditions (e.g., 24–72 hr incubations in HeLa or RAW 264.7 cells) .

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects: DMSO >0.1% alters cell viability) .

- Mechanistic Studies : Use knockout cell lines (e.g., NF-κB-deficient) to isolate pathway-specific effects .

Q. How can fluorescence properties of this compound be optimized for real-time cellular imaging?

- Methodological Answer :

- Solvent Polarity Adjustment : Increase quantum yield by 40% in non-polar solvents (e.g., toluene vs. water) .

- pH Sensitivity : Modify substituents (e.g., hydroxy groups) to create ratiometric probes for lysosomal pH monitoring (responsive range: pH 4.5–6.0) .

- Two-Photon Absorption : Introduce electron-donating groups (e.g., -NH2) to enhance cross-sections for deep-tissue imaging .

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate studies across ≥3 independent labs to validate bioactivity claims .

- Safety Protocols : Adhere to GHS guidelines for handling acute toxins (e.g., PPE for skin/eye protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.